Pyrazine-2-carboximidamide hydrochloride
Description
Contextualization within the Broader Landscape of Pyrazine (B50134) Chemistry and Amidino Compounds
The chemical architecture of Pyrazine-2-carboximidamide (B1619311) hydrochloride is rooted in two significant classes of organic compounds: pyrazines and amidines. Pyrazines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 4. This arrangement makes the pyrazine ring an electron-deficient system, which influences its chemical reactivity and biological interactions. The pyrazine moiety is a common feature in many natural and synthetic compounds with diverse applications. researchgate.net
Amidines are a class of organic compounds characterized by the functional group RC(=NH)NH2. They are considered derivatives of carboxylic acids where the carbonyl oxygen is replaced by an imino group and the hydroxyl group is replaced by an amino group. The amidine group is strongly basic and can form a resonance-stabilized cation upon protonation. This property is crucial for its role as a pharmacophore, as it can participate in hydrogen bonding and electrostatic interactions with biological targets. bohrium.com The incorporation of the amidine functional group into various molecular scaffolds is a common strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties. nih.gov
Significance of the Pyrazine Scaffold in Contemporary Medicinal Chemistry Research
The pyrazine ring is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active molecules. mdpi.com Its derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.net The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a key interaction in many drug-receptor binding events. Furthermore, the pyrazine ring can be readily substituted at its carbon positions, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize its biological activity. mdpi.com
Several clinically approved drugs incorporate the pyrazine scaffold, highlighting its therapeutic importance. For instance, pyrazinamide (B1679903) is a first-line medication for the treatment of tuberculosis. Other examples include amiloride, a potassium-sparing diuretic, and bortezomib, a proteasome inhibitor used in cancer therapy. researchgate.net The continued exploration of pyrazine derivatives in drug discovery programs underscores the significance of this heterocyclic system in the development of new therapeutic agents. wisdomlib.org
Overview of Key Research Trajectories for Pyrazine-2-carboximidamide Hydrochloride and its Derivatives
While extensive research specifically on this compound is not widely published, its parent compound, pyrazine-2-carboximidamide, has been identified as a valuable starting material in the synthesis of complex bioactive molecules. A notable research trajectory involves its use in the de novo synthesis of a potent inhibitor of LIM kinase 1 (LIMK1). LIMK1 is a protein kinase that plays a crucial role in regulating actin cytoskeletal dynamics and is implicated in cancer cell migration and invasion. The synthesis of this inhibitor, referred to as BMS4, from pyrazine-2-carboximidamide highlights the utility of this compound as a building block in the development of targeted cancer therapies.
The research into derivatives of this compound is also informed by the broader investigation of pyrazine carboxamide derivatives. These related compounds have been explored for various therapeutic applications, including their potential as elicitors of secondary metabolites in plant cell cultures and their antimicrobial properties. nih.gov The bioisosteric replacement of the carboxamide group with a carboximidamide group is a recognized strategy in medicinal chemistry to alter a molecule's physicochemical properties and biological activity. Therefore, research on Pyrazine-2-carboximidamide and its derivatives can be seen as a logical extension of the well-established field of pyrazine carboxamide research, with the potential to yield novel compounds with improved therapeutic profiles.
Physicochemical Properties of this compound
While detailed experimental data for this compound is limited, its physicochemical properties can be estimated based on its structure and data from closely related compounds.
| Property | Value |
| Chemical Formula | C₅H₇ClN₄ |
| Molecular Weight | 158.59 g/mol |
| CAS Number | 138588-41-7 |
| Appearance | White to light yellow solid (predicted) |
| Solubility | Soluble in water (predicted) |
| pKa | Estimated to be basic due to the amidine group |
Synthesis of this compound
A plausible synthetic route to this compound involves the Pinner reaction, a well-established method for converting nitriles into imidates, which are then treated with ammonia (B1221849) to form amidines. The final step would involve the formation of the hydrochloride salt.
Starting Material: The synthesis would likely begin with Pyrazine-2-carbonitrile.
Formation of the Imidate: Pyrazine-2-carbonitrile is reacted with an alcohol, such as ethanol, in the presence of a strong acid catalyst like hydrogen chloride. This reaction forms the corresponding ethyl imidate hydrochloride salt.
Ammonolysis: The imidate salt is then treated with ammonia in a suitable solvent. The ammonia displaces the ethoxy group to form Pyrazine-2-carboximidamide.
Salt Formation: The resulting amidine free base is then treated with hydrochloric acid to form the stable this compound salt.
Detailed Research Findings: Application in LIMK1 Inhibitor Synthesis
A significant application of pyrazine-2-carboximidamide is its use as a key precursor in the multi-step synthesis of a potent LIMK1 inhibitor, BMS4. This research highlights the strategic importance of the pyrazine-carboximidamide scaffold in constructing complex molecules with high therapeutic potential.
| Research Area | Key Findings |
| Target | LIM Kinase 1 (LIMK1) |
| Therapeutic Area | Oncology |
| Starting Material | Pyrazine-2-carboximidamide |
| Significance | Provided an efficient and improved synthetic route to a potent and selective kinase inhibitor. |
The synthesis of BMS4 from pyrazine-2-carboximidamide underscores the value of this compound as a versatile building block in medicinal chemistry. The development of such inhibitors is a critical area of research in the quest for more effective and targeted cancer treatments.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
138588-41-7 |
|---|---|
Molecular Formula |
C5H7ClN4 |
Molecular Weight |
158.59 g/mol |
IUPAC Name |
hydron;pyrazine-2-carboximidamide;chloride |
InChI |
InChI=1S/C5H6N4.ClH/c6-5(7)4-3-8-1-2-9-4;/h1-3H,(H3,6,7);1H |
InChI Key |
FCVKLVNLBIBCCU-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=N1)C(=N)N.Cl |
Canonical SMILES |
[H+].C1=CN=C(C=N1)C(=N)N.[Cl-] |
Other CAS No. |
138588-41-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for Pyrazine 2 Carboximidamide Hydrochloride
Direct Synthesis Approaches for Pyrazine-2-carboximidamide (B1619311) and Related Salts
The direct synthesis of Pyrazine-2-carboximidamide and its salts involves carefully selected precursors and reaction conditions to construct the desired amidine functionality on the pyrazine (B50134) ring.
The most common and direct precursor for the synthesis of pyrazine-2-carboximidamide is 2-cyanopyrazine. The conversion of the nitrile group (-CN) to a carboximidamide group (-C(=NH)NH₂) can be achieved through its reaction with ammonia (B1221849). This transformation is a well-established method in heterocyclic chemistry. The reaction typically involves treating 2-cyanopyrazine with ammonia or a source of ammonia, such as ammonium (B1175870) chloride, often in a suitable solvent like methanol (B129727) or ethanol. The process may require elevated temperatures and pressures to proceed efficiently.
Another potential, though less direct, precursor is pyrazinone. The reaction of a pyrazinone derivative with an amine could theoretically lead to the formation of an amidine-like structure, but this route is less commonly employed for the direct synthesis of unsubstituted Pyrazine-2-carboximidamide compared to the ammonolysis of 2-cyanopyrazine.
Conventional synthesis of Pyrazine-2-carboximidamide hydrochloride from 2-cyanopyrazine often follows a procedure analogous to the Pinner reaction. In this pathway, the nitrile (2-cyanopyrazine) is first treated with anhydrous hydrogen chloride in an alcohol solvent (e.g., ethanol) to form an intermediate imidate ester hydrochloride. This intermediate is then isolated and subsequently reacted with ammonia to yield the final this compound.
The reaction pathway can be elucidated as follows:
Formation of Imidate Ester: The nitrogen of the cyano group is protonated by HCl, making the carbon atom more electrophilic. The alcohol solvent then attacks this carbon, leading to the formation of the imidate ester hydrochloride.
Ammonolysis: The imidate ester intermediate reacts with ammonia. The amino group of ammonia attacks the carbon of the C=N bond, displacing the alcohol portion and forming the amidine.
Microwave-assisted synthesis has become a powerful tool in organic chemistry for accelerating reaction rates and improving yields. sciforum.netnih.gov For the synthesis of pyrazine derivatives, microwave irradiation offers significant advantages over conventional heating methods, including shorter reaction times, higher yields, and better chemical conversions. sciforum.netnih.govresearchgate.net
In the context of synthesizing Pyrazine-2-carboximidamide, microwave heating can be applied to the ammonolysis of 2-cyanopyrazine. The direct interaction of microwaves with the polar reactants and solvent molecules leads to rapid and uniform heating, which can dramatically reduce the reaction time from hours to minutes. researchgate.net For instance, aminodehalogenation reactions on chloropyrazine precursors to produce N-substituted aminopyrazine-2-carboxamides have been successfully performed in a microwave reactor at 140°C for 30 minutes, achieving yields between 50% and 95.8%. nih.gov A similar approach could optimize the synthesis of Pyrazine-2-carboximidamide, enhancing both the efficiency and the final product yield.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Pyrazine Derivatization : Note: Data is for a representative aminodehalogenation reaction on a chloropyrazine precursor, illustrating the typical advantages of microwave synthesis. nih.govmdpi.com
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | 15 hours | 30 minutes |
| Temperature | 70 °C | 140 °C |
| Typical Yield | 24% - 50% | 50% - 95.8% |
| Energy Input | Sustained, indirect heating | Direct, rapid heating |
Systematic Derivatization Strategies for the Pyrazine-2-carboximidamide Scaffold
Derivatization of the Pyrazine-2-carboximidamide scaffold is crucial for exploring its chemical space and developing analogues with tailored properties. Strategies typically focus on N-substitution or modification of the core functional group.
N-substitution involves introducing various alkyl or aryl groups onto the nitrogen atoms of the carboximidamide moiety. This can be achieved by reacting Pyrazine-2-carboximidamide with appropriate alkylating or arylating agents. Alternatively, substituted amidines can be synthesized directly by using primary or secondary amines instead of ammonia in the final step of the synthesis from the imidate ester intermediate.
Heterocyclic conjugation involves linking the pyrazine-2-carboximidamide scaffold to other heterocyclic rings. This is often accomplished using piperazine (B1678402) as a building block. rjpbcs.com For example, a substituted pyrazine-2-carboxylic acid can be coupled with an N-heteroarylpiperazine to form a complex molecule. rjpbcs.com This strategy allows for the combination of different pharmacophoric elements, creating novel molecular architectures. The use of coupling agents like propylphosphonic anhydride (B1165640) (T3P) has proven effective in these amide bond formations. rjpbcs.com
The synthesis of amide and ester analogues typically starts from a common precursor, pyrazine-2-carboxylic acid.
Amide Analogues: A robust method for synthesizing pyrazine-2-carboxamide derivatives involves a two-step process. nih.govmdpi.com
First, pyrazine-2-carboxylic acid is converted to its more reactive acyl chloride derivative. This is commonly achieved by refluxing the acid with thionyl chloride (SOCl₂), often in a dry solvent like toluene (B28343) or benzene. nih.govmdpi.com
The resulting crude pyrazine-2-carbonyl chloride is then reacted with a desired primary or secondary amine (including substituted anilines) to form the corresponding amide. researchgate.netresearchgate.net This condensation reaction is typically performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. mdpi.com
This versatile method allows for the synthesis of a wide array of N-substituted pyrazine-2-carboxamides. researchgate.netnih.gov
Ester Analogues: The synthesis of pyrazine-2-carboxylates (esters) can be accomplished through standard esterification methods. One common approach is the Fischer esterification, where pyrazine-2-carboxylic acid is refluxed with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. jyoungpharm.in Alternatively, esters can be formed by reacting the pyrazine-2-carbonyl chloride intermediate with an alcohol. Biocatalytic approaches using enzymes like Lipozyme® TL IM to catalyze the reaction between pyrazine esters and amines have also been developed as a green chemistry alternative for amide synthesis. nih.gov
Design and Synthesis of Hybrid Molecular Architectures
The strategic design and synthesis of hybrid molecules incorporating the pyrazine-2-carboximidamide moiety have led to the creation of diverse scaffolds with potential biological applications. These strategies often involve the cyclocondensation of the amidine group with suitable bifunctional reagents to construct new heterocyclic rings.
Pyrimidine-Piperazine Hybrids:
The synthesis of pyrimidine-piperazine hybrids from this compound is a notable derivatization strategy. Amidines are well-established precursors for the synthesis of pyrimidine (B1678525) rings through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. sciforum.netmdpi.combu.edu.eg A general approach involves the reaction of Pyrazine-2-carboximidamide with a 1,3-dicarbonyl compound to form a dihydropyrimidine (B8664642) intermediate, which can then be oxidized to the aromatic pyrimidine. researchgate.net
While a direct synthesis of pyrimidine-piperazine hybrids starting from this compound is not extensively detailed in the reviewed literature, the synthesis of analogous structures from other amidine precursors provides a blueprint for this transformation. For instance, various substituted pyrimidines have been synthesized by reacting amidines with α,β-unsaturated ketones. researchgate.net Furthermore, the coupling of a piperazine moiety to a pre-formed pyrimidine ring is a common strategy in the synthesis of such hybrids. nih.govresearchgate.net This typically involves the reaction of a halogenated pyrimidine with a piperazine derivative.
A plausible synthetic route, therefore, would first involve the formation of a pyrimidine ring from Pyrazine-2-carboximidamide, followed by the introduction of a piperazine substituent. The reaction conditions and yields for such multi-step syntheses can vary significantly depending on the specific substrates and reagents employed.
Table 1: Examples of Reagents for Pyrimidine Ring Formation from Amidines
| Reagent Class | Specific Example | Resulting Moiety | Reference |
| 1,3-Diketones | Acetylacetone | Dimethylpyrimidine | mdpi.com |
| β-Ketoesters | Ethyl acetoacetate | Pyrimidinone | mdpi.com |
| α,β-Unsaturated Ketones | Chalcones | Diaryl-dihydropyrimidine | researchgate.net |
| Malononitrile Dimer | - | Aminopyrimidine | mdpi.com |
Pyrazole (B372694)/Pyrimidine-Based Scaffolds:
The construction of pyrazole/pyrimidine-based scaffolds represents another important avenue for the derivatization of Pyrazine-2-carboximidamide. The synthesis of pyrazolo[1,5-a]pyrimidines, a fused heterocyclic system, is often achieved through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents like β-enaminones. nih.govresearchgate.netnih.govresearchgate.net
Although the direct use of Pyrazine-2-carboximidamide in this specific cyclization has not been explicitly documented in the available research, its structural similarity to other amidine precursors suggests its potential utility in analogous synthetic strategies. The core principle involves the formation of the pyrimidine ring fused to a pre-existing pyrazole.
The general synthetic approach to pyrazolo[1,5-a]pyrimidines involves the reaction of a 3-amino-pyrazole with a 1,3-bielectrophilic compound. This reaction leads to the regioselective formation of the fused pyrimidine ring. nih.govnih.gov The versatility of this method allows for the introduction of various substituents on both the pyrazole and pyrimidine rings, leading to a diverse library of compounds.
Table 2: Key Precursors for Pyrazolo[1,5-a]pyrimidine Synthesis
| Pyrazole Precursor | 1,3-Bielectrophilic Reagent | Resulting Scaffold | Reference |
| 3-Amino-5-methylpyrazole | Acetylacetone | Dimethylpyrazolo[1,5-a]pyrimidine | researchgate.net |
| 3-Aminopyrazole | β-Enaminones | Substituted pyrazolo[1,5-a]pyrimidines | researchgate.net |
| 5-Aminopyrazole-4-carbonitrile | 1,3-Diketones | Cyanopyrazolo[1,5-a]pyrimidines | researchgate.net |
The synthesis of these complex heterocyclic systems underscores the importance of this compound as a versatile building block in the design and development of novel chemical entities. Further research into its specific applications in these synthetic strategies is warranted to fully explore its potential.
Advanced Spectroscopic and Crystallographic Characterization in Structural Elucidation
Spectroscopic Analysis for Definitive Structure Confirmation
Spectroscopic techniques are fundamental to the elucidation of the molecular structure of Pyrazine-2-carboximidamide (B1619311) hydrochloride, providing detailed information about its atomic composition, bonding, and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of Pyrazine-2-carboximidamide hydrochloride in solution. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of the atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, pyrazine-2-carboxamide, in a solvent like DMSO-d6, would be expected to show distinct signals for the protons on the pyrazine (B50134) ring and the amide protons. The pyrazine ring protons typically appear in the aromatic region of the spectrum. For pyrazine itself, the protons resonate at approximately 8.5 ppm. In derivatives, the chemical shifts of these protons are influenced by the nature and position of the substituent. The protons of the carboximidamide group (-C(=NH)NH₂) and the hydrochloride salt would likely appear as broad signals due to proton exchange and coupling with the quadrupolar nitrogen atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For the pyrazine ring, the carbon atoms typically resonate in the downfield region, often between 140 and 150 ppm. The carbon atom of the carboximidamide group is also expected to have a characteristic chemical shift, likely in the range of 160-170 ppm, similar to what is observed for the carbonyl carbon in pyrazinamide (B1679903). mdpi.com
A summary of expected ¹H and ¹³C NMR chemical shifts for the pyrazine ring, based on related pyrazine derivatives, is presented below.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyrazine Ring Protons | ~8.5 - 9.0 | - |
| Pyrazine Ring Carbons | - | ~140 - 150 |
| Carboximidamide Carbon | - | ~160 - 170 |
Note: The actual chemical shifts for this compound may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.
Key expected vibrational frequencies for this compound include:
N-H stretching vibrations from the imidamide group, typically observed in the region of 3100-3500 cm⁻¹. These bands are often broad due to hydrogen bonding.
C=N stretching vibration of the imidamide group, which is expected to appear in the range of 1600-1680 cm⁻¹. For comparison, the C=O stretching vibration in pyrazinamide derivatives is found around 1665 cm⁻¹. mdpi.com
C-N stretching vibrations , which are typically found in the 1200-1350 cm⁻¹ region.
Aromatic C-H stretching vibrations from the pyrazine ring, usually appearing above 3000 cm⁻¹.
Pyrazine ring vibrations (C=C and C=N stretching) in the fingerprint region, generally between 1400 and 1600 cm⁻¹.
The table below summarizes the expected characteristic IR absorption bands.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Imidamide (-C(=NH)NH₂) | N-H Stretch | 3100 - 3500 |
| Imidamide (-C(=NH)NH₂) | C=N Stretch | 1600 - 1680 |
| Imidamide (-C(=NH)NH₂) | C-N Stretch | 1200 - 1350 |
| Pyrazine Ring | Aromatic C-H Stretch | > 3000 |
| Pyrazine Ring | Ring C=C and C=N Stretch | 1400 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.
The molecular ion peak would confirm the molecular weight of the compound. The fragmentation pattern would offer insights into the molecule's structure. Common fragmentation pathways for pyrazine derivatives often involve the cleavage of the substituent from the pyrazine ring. For this compound, fragmentation could involve the loss of the carboximidamide group or parts of it. The pyrazine ring itself is relatively stable, and its characteristic fragments would likely be observed in the spectrum. Analysis of these fragments helps to piece together the molecular structure. chemguide.co.uk
X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis
Complementary Analytical Techniques in Chemical Characterization
In addition to the primary spectroscopic and crystallographic methods, several other analytical techniques are employed to provide a comprehensive characterization of this compound.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula, serving as a fundamental check of purity and composition. For instance, in the synthesis of related pyrazine derivatives, elemental analysis is routinely used to confirm the successful formation of the target compound. mdpi.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability of the compound and can reveal the presence of solvent or water molecules in the crystal lattice. The decomposition of related pyrazine complexes has been studied using TGA, showing distinct decomposition steps at different temperature ranges. bendola.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a compound. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any impurities. The retention time of the main peak is a characteristic feature of the compound under specific chromatographic conditions.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of a chemical reaction and assessing the purity of the product. The retention factor (Rf value) is a key parameter used for identification. For pyrazinamide, a related compound, TLC has been used with a mobile phase of chloroform (B151607) and dichloromethane (B109758) to confirm its purity. jconsortium.com
| Technique | Purpose | Information Obtained |
| Elemental Analysis | Purity and Composition | Percentage of C, H, N, Cl |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Decomposition temperatures, presence of solvates |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Retention time, separation from impurities |
| Thin-Layer Chromatography (TLC) | Purity and Reaction Monitoring | Retention factor (Rf), qualitative purity |
Computational Chemistry and Theoretical Modeling of Pyrazine 2 Carboximidamide Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are widely employed to investigate the electronic structure and reactivity of pyrazine (B50134) derivatives. semanticscholar.orgbendola.com
Density Functional Theory (DFT): DFT calculations are used to determine the optimized geometry of Pyrazine-2-carboximidamide (B1619311) hydrochloride, providing precise information on bond lengths, bond angles, and dihedral angles. bendola.comresearchgate.net These calculations help in understanding the molecule's three-dimensional structure and conformational stability. For pyrazine derivatives, DFT methods like B3LYP are commonly used to compute and map molecular surface electrostatic potentials, which are crucial for identifying features related to their biological activities. nih.govrsc.org
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. science.govschrodinger.com For pyrazine derivatives, the HOMO-LUMO gap analysis reveals how substitutions on the pyrazine ring can alter the molecule's reactivity and kinetic stability. researchgate.netsemanticscholar.org In some substituted pyrazines, the LUMO may not be centered on the reactive site, and a higher energy orbital like LUMO+1 might be more relevant for correlating with reactivity trends in nucleophilic substitutions. wuxibiology.com
Fukui Indices: Fukui functions are used to predict the most probable sites for nucleophilic, electrophilic, and radical attacks on a molecule. By analyzing these indices, researchers can identify the reactive centers within Pyrazine-2-carboximidamide hydrochloride, offering insights into its metabolic pathways and potential interactions with biological targets. chemrxiv.orgresearchgate.net
| Computational Parameter | Typical Calculated Value/Observation for Pyrazine Derivatives | Significance for this compound |
| HOMO Energy | -8.0 to -9.0 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV researchgate.net | A larger gap suggests high chemical stability. schrodinger.com |
| Dipole Moment | 0 to 3.0 Debye semanticscholar.org | Influences solubility and intermolecular interactions. |
| Fukui Functions | Nitrogen and Oxygen atoms often identified as nucleophilic sites. | Predicts reactive sites for metabolic transformation or target binding. researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of a molecule's behavior over time. semanticscholar.org MD simulations are used to explore the conformational landscape of this compound, revealing how the molecule flexes, rotates, and changes its shape in different environments, such as in aqueous solution or when bound to a protein. researchgate.net
These simulations can predict the stability of different conformations and the energy barriers between them. For pyrazine-based ligands interacting with proteins, MD simulations can assess the stability of the protein-ligand complex, showing how the ligand settles into the binding pocket and how the interactions evolve over nanoseconds. nih.govnih.gov This information is crucial for understanding the dynamic nature of molecular recognition and binding affinity. researchgate.net
Molecular Docking and Protein-Ligand Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.netsemanticscholar.org This method is instrumental in identifying potential biological targets for this compound and understanding its mechanism of action at the atomic level.
The process involves placing the 3D structure of the ligand into the binding site of a protein and scoring the different poses based on their binding energy. researchgate.net For pyrazine derivatives, docking studies have revealed key interactions, such as:
Hydrogen Bonds: The nitrogen atoms in the pyrazine ring and the amide group are common hydrogen bond acceptors and donors. nih.govresearchgate.net
π-π Stacking: The aromatic pyrazine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and histidine in the protein's active site. researchgate.net
Hydrophobic Interactions: Alkyl or aryl substituents on the pyrazine ring can form hydrophobic interactions with nonpolar residues. researchgate.net
These predicted interactions help rationalize the binding affinity and selectivity of the compound, guiding the design of more potent and specific analogs. semanticscholar.org
| Interaction Type | Common Interacting Protein Residues | Relevance to Binding Affinity |
| Hydrogen Bonding | Glycine, Threonine, Serine, Histidine nih.govresearchgate.net | Crucial for stabilizing the ligand in the binding pocket. |
| π-π Interactions | Phenylalanine (Phe), Tyrosine (Tyr), Histidine (His) researchgate.net | Important for the recognition of aromatic ligands. |
| Hydrophobic Interactions | Leucine (Leu), Isoleucine (Ile), Valine (Val) | Contribute to the overall binding energy, especially for substituted derivatives. |
| Metal Coordination | Zinc (Zn²⁺) in metalloenzymes | Can be a key interaction for enzyme inhibition. nih.gov |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Pre-clinical Evaluation
Before a compound can be considered for further development, its ADME properties must be evaluated. In silico ADME prediction provides an early assessment of a molecule's drug-likeness, helping to identify potential liabilities and reduce late-stage failures. nih.govresearchgate.net Various computational models are used to predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and susceptibility to metabolism by cytochrome P450 enzymes. nih.gov For this compound, these predictions would guide chemical modifications to improve its pharmacokinetic profile.
| ADME Parameter | Predicted Property | Implication for Pre-clinical Evaluation |
| Aqueous Solubility | Moderate to High | Affects absorption and formulation. |
| Human Intestinal Absorption (HIA) | Good | Indicates potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Determines if the compound can act on the central nervous system. |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this key metabolic enzyme. |
| AMES Toxicity | Non-mutagen nih.gov | Predicts the likelihood of the compound being mutagenic. |
Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds like pyrazine derivatives, a QSAR model can be built using calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and experimental activity data. semanticscholar.orgnih.gov
The resulting QSAR model can then be used to:
Predict the activity of new, unsynthesized analogs of this compound.
Identify the key molecular features that are most important for biological activity. nih.gov
Guide the optimization of the lead compound to enhance its potency and selectivity.
By combining DFT with statistical analysis, QSAR models serve as a valuable tool to estimate the activities of compounds by calculating the relevant descriptors, thereby streamlining the drug design process. nih.gov
Pre Clinical Biological Activity and Mechanistic Investigations of Pyrazine 2 Carboximidamide Hydrochloride
Antimicrobial and Anti-infective Research
Derivatives of pyrazine (B50134) have been extensively investigated for their efficacy against a range of pathogenic microorganisms, including bacteria, fungi, mycobacteria, viruses, and protozoa.
Evaluation of Antibacterial Efficacy and Spectrum of Activity
A number of studies have demonstrated the antibacterial potential of pyrazine-2-carboxylic acid derivatives. For instance, a series of novel pyrazine-2-carboxylic acid derivatives coupled with piperazines exhibited good antimicrobial activity against a panel of clinical isolates, including both Gram-positive and Gram-negative bacteria. rjpbcs.com Specifically, compounds were tested against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. rjpbcs.com
Another study synthesized a series of pyrazine carboxamide derivatives by condensing pyrazine-2-carboxylic acid chloride with various substituted aminopyridines. researchgate.net These compounds were evaluated for their in-vitro antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net Certain derivatives showed moderate to good activity when compared to standard drugs like Ciprofloxacin and Norfloxacin. researchgate.net The antibacterial activity of these compounds is thought to be related to the inhibition of enoyl-acyl carrier protein (ACP) reductase (ENR), a key enzyme in the bacterial type II fatty acid synthesis system. researchgate.net
Additionally, pyrazine-2-carbohydrazide (B1222964) derivatives have been synthesized and assessed for their in vitro antimicrobial activity, showing more potent activity against Gram-positive bacteria compared to Gram-negative strains. jyoungpharm.in
| Compound/Derivative Type | Bacterial Strain | Activity Noted | Reference |
|---|---|---|---|
| Pyrazine-2-carboxylic acid-piperazine derivatives | E. coli, P. aeruginosa, B. subtilis, S. aureus | Good antimicrobial activity, with specific derivatives showing MIC values of 25-50 µg/mL against certain strains. | rjpbcs.com |
| Pyrazine carboxamide derivatives | S. aureus, E. coli | Moderate to good activity compared to Ciprofloxacin and Norfloxacin. | researchgate.net |
| Pyrazine-2-carbohydrazide derivatives | Gram-positive and Gram-negative bacteria | More potent against Gram-positive bacteria. | jyoungpharm.in |
Assessment of Antifungal Properties
The antifungal potential of pyrazine derivatives has also been a subject of investigation. In a study of pyrazine-2-carboxylic acid derivatives, activity was observed against the fungal pathogen Candida albicans. rjpbcs.com Two specific derivatives, 'P10' and 'P4', were found to be particularly effective, with a Minimum Inhibitory Concentration (MIC) value of 3.125µg/mL. rjpbcs.com
Furthermore, research on pyrazine-2-carboxylic acid condensed with various sulfonamides resulted in compounds that were evaluated for their antifungal activity, indicating the broad-spectrum antimicrobial potential of this chemical class. orientjchem.org While not directly pyrazine derivatives, hydrazine-based compounds, which share some structural similarities with certain pyrazine precursors, have also shown fungicidal activity against Candida albicans, including drug-resistant clinical isolates. nih.gov
| Compound/Derivative Type | Fungal Strain | Activity Noted | Reference |
|---|---|---|---|
| Pyrazine-2-carboxylic acid-piperazine derivatives ('P10', 'P4') | Candida albicans | Potent activity with MIC value of 3.125µg/mL. | rjpbcs.com |
| Pyrazine-2-carboxylic acid-sulfonamide derivatives | Not specified | Evaluated for antifungal activity. | orientjchem.org |
Investigation of Antitubercular Activity
The pyrazine ring is a core component of Pyrazinamide (B1679903), a first-line drug for the treatment of tuberculosis. rjpbcs.com This has spurred significant research into other pyrazine derivatives for their activity against Mycobacterium tuberculosis. Pyrazinamide's metabolite, pyrazinoic acid, is crucial for its antibacterial mechanism. nih.gov
Several studies have focused on synthesizing and evaluating new pyrazine carboxamide derivatives for their antitubercular properties. One study reported that N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide was a highly active derivative against M. tuberculosis, with an MIC of less than 2.0 μmol/L. researchgate.net Another derivative, 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide, was also identified as a potent compound. researchgate.net A separate investigation into a series of substituted N-(pyrazin-2-yl)benzenesulfonamides found that two compounds, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide, exhibited good antitubercular activity against the H37Rv strain of M. tuberculosis, both with an MIC of 6.25 μg/mL. nih.gov
The related compound, Pyrazine-2-thio carboxamide, has also demonstrated mycobacteriostatic and mycobacteriocidal activities in vitro, suggesting its potential as an antituberculosis agent. caymanchem.com
| Compound/Derivative | Target | Activity Noted | Reference |
|---|---|---|---|
| N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | M. tuberculosis | MIC < 2.0 μmol/L | researchgate.net |
| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | M. tuberculosis H37Rv | MIC = 6.25 μg/mL | nih.gov |
| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | M. tuberculosis H37Rv | MIC = 6.25 μg/mL | nih.gov |
| Pyrazine-2-thio carboxamide | Mycobacteria | Mycobacteriostatic and mycobacteriocidal activities in vitro. | caymanchem.com |
Exploration of Antiviral Potential (e.g., against SARS-CoV-2)
In the wake of the COVID-19 pandemic, researchers have explored the potential of pyrazine-based compounds as antiviral agents against SARS-CoV-2. nih.gov This interest is partly due to the structural similarity of the pyrazine scaffold to the repurposing drug Favipiravir (B1662787). researchgate.netnih.gov
A study focused on the synthesis of pyrazine-triazole conjugates and pyrazine-benzothiazole conjugates reported significant potency against SARS-CoV-2 for some of these new compounds. nih.gov For instance, compound 12i, (S)‐N‐(1‐(benzo[d]thiazol‐2‐yl)‐2‐phenylethyl)pyrazine‐2‐carboxamide, showed an IC50 of 0.3638 mM and a selectivity index (SI) of 3.837, which was slightly higher than that of Favipiravir. nih.gov Another promising agent, Cyanorona-20, a favipiravir analog, displayed strong nanomolar potencies against SARS-CoV-2, with an EC50 of approximately 0.45 μM. researchgate.net Its proposed mechanism of action involves the powerful inhibition of the coronaviral RNA-dependent RNA polymerase (RdRp). researchgate.net
| Compound/Derivative | Activity Metric | Value | Reference |
|---|---|---|---|
| Compound 12i (pyrazine-benzothiazole conjugate) | IC50 | 0.3638 mM | nih.gov |
| Selectivity Index (SI) | 3.837 | nih.gov | |
| Cyanorona-20 | EC50 | ~0.45 µM | researchgate.net |
Study of Antitrypanosomal Activity and Selectivity
Research into novel treatments for trypanosomiasis has included the evaluation of various heterocyclic compounds. While direct studies on pyrazine-2-carboximidamide (B1619311) hydrochloride are limited, research on related structures provides insights. For example, a series of 4-phenyl-6-(pyridin-3-yl)pyrimidines were evaluated for their activity against Trypanosoma brucei rhodesiense. nih.gov One derivative bearing a 2-methoxyphenyl substituent demonstrated submicromolar antitrypanosomal activity with an IC50 value of 0.38 μM and was over 60 times more selective against trypanosomes than against rat skeletal myoblast (L6) cells. nih.gov
Additionally, studies on 1,2,3-triazole-based hybrids have shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com Given that pyrazine-triazole hybrids have been synthesized for other applications, this suggests a potential avenue for future antitrypanosomal drug design based on the pyrazine core. nih.gov Mechanistic studies on other nitrogen-containing heterocycles, such as 2-arylquinazolin-4-hydrazines, have revealed that they can act as nitric oxide (NO) donors, a valuable strategy against trypanosomatids. nih.gov
Anticancer and Anti-proliferative Research
The anti-proliferative properties of pyrazine derivatives have been investigated against various cancer cell lines. Metal complexes of pyrazinamide, the well-known antituberculosis drug, were synthesized and explored for their anticancer activity on SNB-19 (glioblastoma), HCT-15 (colon), COLO-205 (colon), and KB-3-1 (cervical) cell lines. researchgate.net These complexes were generally found to have low toxicity, with most IC50 values greater than 100 µM. researchgate.net
In another study, new derivatives of pyrazino[1,2-a]benzimidazole (B13791295) were evaluated for their antiproliferative properties. nih.gov One compound with a 3,4,5-trimethoxy substitution was shown to reduce proliferation and increase apoptosis in human glioblastoma cancer cells. nih.gov Furthermore, a series of 3-amino-pyrazine-2-carboxamide derivatives were designed as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial oncogenic driver. nih.gov A lead compound from this series, 18i, acted as a pan-FGFR inhibitor, blocked downstream signaling pathways, and exhibited potent antitumor activity in multiple cancer cell lines with FGFR abnormalities. nih.gov
Research on imidazo[1,2-a]pyridines, which are structurally related to pyrazine derivatives, has also shown potent inhibitory functions against cancer cells. waocp.org Specific compounds demonstrated strong cytotoxic effects against the HCC1937 breast cancer cell line, inducing apoptotic cell death. waocp.org
Activity against Specific Cancer Cell Lines (e.g., breast cancer MCF-7, MDA-MB231)
Derivatives containing pyrazine and structurally similar pyrazole (B372694) scaffolds have demonstrated cytotoxic effects against human breast cancer cell lines, including the estrogen receptor-positive MCF-7 line and the triple-negative MDA-MB-231 line. The activity of these compounds appears to be cell-specific, indicating that minor structural modifications can significantly alter their biological effects nih.gov.
For instance, a study on pyrazole derivatives showed that the compound TOSIND strongly decreased the viability of MDA-MB-231 cells, with a half-maximal inhibitory concentration (IC50) of 17.7 ± 2.7 μM after 72 hours of treatment nih.gov. Conversely, TOSIND did not significantly affect the viability of MCF-7 cells. Another derivative, PYRIND, was effective against MCF-7 cells, with an IC50 value of 39.7 ± 5.8 μM after 72 hours, but it did not influence the viability of MDA-MB-231 cells nih.gov. Other derivatives, such as METPYRIND, also diminished the viability of MCF-7 cells, while a compound named DIPYR was found to increase the viability of both cell lines under the tested conditions nih.gov. These findings highlight the differential sensitivity of breast cancer cell lines to this class of compounds nih.govresearchgate.net.
| Compound | Cell Line | IC50 Value (72h) |
|---|---|---|
| TOSIND | MDA-MB-231 | 17.7 ± 2.7 µM |
| PYRIND | MCF-7 | 39.7 ± 5.8 µM |
Elucidation of Mechanisms of Anti-proliferative Action (e.g., induction of apoptosis, cell cycle arrest)
The anti-proliferative effects of pyrazine derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. One study on a pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), in human leukemia K562 cells, found that it inhibited cell viability with an IC50 of 25 µM after 72 hours nih.govnih.gov.
Further investigation revealed that this compound induced apoptosis, as confirmed by morphological changes, DNA fragmentation, and flow cytometry analysis nih.govnih.gov. The mechanism of action involved the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic proteins Bcl2 and Survivin nih.govnih.gov. Additionally, the compound was observed to cause cell cycle arrest at the G0/G1 phase, leading to an increase in the sub-G1 cell population, which is indicative of apoptosis nih.govnih.gov. Similarly, other studies have shown that different anticancer agents can induce cell cycle arrest at the G2/M phase and trigger apoptosis, often associated with the generation of reactive oxygen species (ROS) researchgate.netmdpi.com.
Modulation of Biological Pathways and Identification of Molecular Targets
Enzyme Inhibition Studies (e.g., Heat Shock Protein 90 (Hsp90), Dihydrofolate Reductase (DHFR), Cholinesterases (ChEs), Carbonic Anhydrase (hCA))
The pyrazine scaffold is a key feature in molecules designed to inhibit a range of enzymes implicated in disease.
Heat Shock Protein 90 (Hsp90): Hsp90 is a chaperone protein essential for the stability and function of many proteins required for tumor cell growth and survival nih.gov. Various heterocyclic compounds, including those with pyrazole and imidazo[1,2-a]pyrazine (B1224502) structures, have been identified as Hsp90 inhibitors mdpi.comrsc.org. For example, a novel 2-piperonyl 3,8-diaminoimidazo[1,2-a]pyrazine was found to have moderate Hsp90 inhibitory activity rsc.org. These inhibitors typically bind to the N-terminal ATP pocket of Hsp90, leading to the degradation of client proteins and promoting apoptosis and cell cycle arrest nih.gov.
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleotides and is a well-established target for anticancer and antimicrobial drugs nih.govnih.gov. While direct inhibition by Pyrazine-2-carboximidamide hydrochloride is not detailed, related heterocyclic compounds such as pyrazole analogues have shown potent DHFR inhibitory activity. In one study, pyrazole derivatives bearing a benzenesulphonamide moiety were identified as highly active DHFR inhibitors, with IC50 values as low as 0.09 µM, which was more potent than the reference drug methotrexate (B535133) (IC50 = 0.14 µM) nih.gov.
| Compound | IC50 Value |
|---|---|
| Compound 6a | 0.09 ± 0.91 µM |
| Compound 3a | 0.11 ± 1.05 µM |
| Methotrexate (Reference) | 0.14 ± 1.25 µM |
Cholinesterases (ChEs): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the nervous system. A series of novel pyrazinamide-condensed 1,2,3,4-tetrahydropyrimidines demonstrated a range of inhibitory activities against these enzymes nih.gov. One compound in the series, designated 4l, showed the most potent inhibition against both AChE and BuChE, with IC50 values of 0.11 µM and 3.4 µM, respectively nih.govsemanticscholar.org.
| Enzyme | IC50 Value |
|---|---|
| Acetylcholinesterase (AChE) | 0.11 µM |
| Butyrylcholinesterase (BuChE) | 3.4 µM |
Carbonic Anhydrase (hCA): Carbonic anhydrases are involved in various physiological processes, and certain isoforms, like hCA IX, are associated with tumors mdpi.com. Sulfonamide-based compounds are a classic class of CA inhibitors researchgate.net. Studies on related heterocyclic structures, such as pyrazolo[4,3-c]pyridine sulfonamides, have shown inhibitory activity against several human CA isoforms, including the tumor-associated hCA IX and XII nih.gov.
RNA Splicing Modulation (e.g., Huntingtin (HTT) pre-mRNA splicing)
Small molecules containing pyrazine and related structures have been identified as modulators of pre-messenger RNA (pre-mRNA) splicing. This mechanism has been explored as a therapeutic strategy for Huntington's disease, a neurodegenerative disorder caused by a mutation in the huntingtin (HTT) gene nih.govsemanticscholar.org. A novel series of orally bioavailable and brain-penetrant small molecules based on a pyrazinamide structure were designed to modulate HTT pre-mRNA splicing semanticscholar.org. These compounds act by promoting the inclusion of a pseudoexon into the final mRNA transcript, which introduces a premature stop codon. This altered transcript is then degraded by the cell's nonsense-mediated decay surveillance pathway, ultimately leading to a reduction in the levels of the toxic mutant huntingtin protein semanticscholar.orgjconsortium.com.
Kinase Inhibition Profiles (e.g., ATR kinase, Epidermal Growth Factor Receptor (EGFR), BRAFV600E)
The pyrazine ring is a common scaffold in the development of small-molecule kinase inhibitors used in cancer therapy nih.govresearchgate.net.
ATR Kinase: Ataxia telangiectasia and Rad3-related (ATR) protein is a kinase that plays a critical role in the cellular response to DNA damage. Cancer cells are often more dependent on ATR for survival than healthy cells, making it an attractive therapeutic target nih.gov. Patent literature describes pyrazine derivatives that act as inhibitors of ATR kinase, showing potential as single-agent cancer therapies or in combination with DNA-damaging agents nih.govgoogle.com.
Epidermal Growth Factor Receptor (EGFR) and BRAFV600E: Dual inhibition of EGFR and BRAF is a strategy to overcome drug resistance in certain cancers. Hybrid molecules incorporating related heterocyclic systems, such as pteridine (B1203161) (a pyrimido[4,5-b]pyrazine structure), have been developed as dual inhibitors of both EGFR and BRAFV600E kinases.
Other Kinases: The versatility of the pyrazine scaffold has led to the development of inhibitors for numerous other kinases. For example, nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives have been synthesized as dual inhibitors of c-Met and VEGFR-2, both important targets in angiogenesis and tumor progression frontiersin.org. Furthermore, other pyrazine derivatives have been investigated as inhibitors of PIM-1 kinase and Fibroblast Growth Factor Receptor (FGFR), which are implicated in various cancers researchgate.netnih.gov.
Other Receptor Interactions and Antagonist Activities (e.g., Neuropeptide S receptor, Cannabinoid Receptor 1 (CB1))
Neuropeptide S Receptor: Neuropeptide S (NPS) is involved in modulating functions like anxiety and locomotion through its receptor (NPSR). A series of oxazolo[3,4-a]pyrazine derivatives have been developed as potent NPSR antagonists nih.govacs.org. One such derivative, a guanidine (B92328) compound referred to as 16, exhibited nanomolar activity in vitro and showed improved potency in vivo compared to reference compounds, making it a valuable tool for studying the NPS system nih.gov.
Cannabinoid Receptor 1 (CB1): The CB1 receptor is a target for treating various conditions, and its antagonists have been investigated for therapeutic potential walshmedicalmedia.com. Structure-activity relationship studies have identified a series of pyrazine carboxamides that act as CB1 receptor antagonists acs.org. These compounds were shown to be effective in pre-clinical models, demonstrating the utility of the pyrazine scaffold in modulating this receptor system acs.org.
Interaction with Biomacromolecules and Metal Ions
The biological activity of a compound is often intrinsically linked to its ability to interact with various components within a biological system, including metal ions and large biomacromolecules like proteins and nucleic acids. The structure of pyrazine-2-carboximidamide, featuring a pyrazine ring and a carboximidamide group, provides multiple potential sites for such interactions. These interactions are fundamental to its mechanism of action and its potential as a therapeutic agent. The study of these molecular interactions reveals how the compound might be transported, metabolized, and exert its effects at a cellular level.
In the field of coordination chemistry, the ability of a molecule to act as a ligand—donating electrons to a central metal ion to form a coordination complex—is of significant interest. Pyrazine-2-carboximidamide and its analogues are recognized for their potential as chelating ligands. researchgate.net The pharmacological activity of the resulting metal complexes is heavily influenced by the nature of both the metal ion and the ligand's donor atoms. ncn.gov.pl Ligands containing nitrogen and oxygen donor atoms are particularly important for their notable biological activities. ncn.gov.pl
The synthesis of metal complexes with pyrazine-based ligands is a key area of research for developing new compounds with potential therapeutic applications. nih.gov Derivatives of pyrazine-2-carboxamide have been successfully used to synthesize a variety of coordination compounds with transition metals such as Manganese (II), Iron (III), Cobalt (II), Nickel (II), and Copper (II). nih.govresearchgate.netresearchgate.net
The general synthesis process involves reacting a salt of the desired metal (e.g., Cu(NO₃)₂, MnCl₂) with the pyrazine ligand in a suitable solvent, often methanol (B129727) or ethanol. lew.ro The resulting complexes can then be isolated as crystalline solids.
Characterization of these newly synthesized complexes is performed using a suite of analytical techniques to determine their structure, geometry, and bonding characteristics.
Elemental Analysis & Atomic Absorption Spectrometry (AAS): These methods are used to determine the elemental composition of the complexes and confirm the metal-to-ligand ratio. nih.gov
Infrared Spectroscopy (FTIR): FTIR is crucial for identifying which atoms of the ligand are involved in bonding with the metal ion. Coordination of the pyrazine ring nitrogen and the side-chain atoms results in noticeable shifts in the vibrational frequencies of specific bonds (e.g., C=N, C=O) compared to the free ligand. nih.govlew.ro For example, a shift in the C=N vibration mode to a higher wavenumber after complex formation confirms the involvement of the azomethine nitrogen atom in bonding with the metal ion. nih.gov
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the complexes and the presence of solvent molecules (like water or methanol) in the crystal lattice. nih.gov
X-ray Diffraction (XRD): Single-crystal X-ray diffraction provides definitive information about the molecular structure and the coordination geometry around the metal ion, which can be octahedral, square planar, or tetrahedral depending on the metal and ligand. researchgate.netlew.ro Powder X-ray diffraction (PXRD) can be used to assess the crystalline nature of the compounds. researchgate.net
The table below summarizes typical observations from the characterization of metal complexes derived from pyrazine-based ligands.
| Technique | Observation | Implication |
| FTIR Spectroscopy | Shift in vibrational frequencies of C=N, C=C, and amide bands upon complexation. nih.govlew.ro | Confirms the coordination of the pyrazine ring nitrogen and side-chain donor atoms to the metal ion. nih.gov |
| Elemental Analysis | Experimental percentages of C, H, N, and metal align with calculated values. nih.gov | Verifies the stoichiometry and empirical formula of the synthesized complex. |
| TGA/DTG | Mass loss at specific temperature ranges. nih.gov | Indicates the decomposition pattern and thermal stability of the complex, including the loss of coordinated solvent molecules. |
| X-ray Diffraction | Determination of bond lengths, bond angles, and overall crystal structure. lew.ro | Elucidates the precise coordination geometry (e.g., elongated octahedral for Cu(II)) and the bridging mode of the ligand. lew.ro |
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a critical role in the transport and disposition of many drugs and endogenous molecules. semanticscholar.orgnih.gov Therefore, studying the interaction between a potential drug candidate and HSA is essential for understanding its pharmacokinetics. nih.gov
Investigations into the binding of pyrazine derivatives with HSA have been conducted using various spectroscopic techniques, primarily fluorescence spectroscopy. semanticscholar.org HSA possesses intrinsic fluorescence, mainly due to its tryptophan residues. rroij.com When a small molecule binds to HSA, it can quench this intrinsic fluorescence. nih.gov The mechanism of this quenching can be either dynamic (collisional) or static (formation of a ground-state complex). semanticscholar.org
Studies on pyrazine compounds have shown that they can quench the endogenous fluorescence of HSA, primarily through a static quenching mechanism, indicating the formation of a pyrazine-HSA complex. semanticscholar.org This binding can induce conformational changes in the protein, which can be monitored by techniques like circular dichroism (CD) and 3D fluorescence spectroscopy. semanticscholar.org The primary forces driving these interactions are often hydrophobic forces, though hydrogen bonds and van der Waals forces can also play a significant role. semanticscholar.orgpensoft.net
The key parameters obtained from these binding studies are summarized in the table below.
| Parameter | Method of Determination | Significance |
| Binding Constant (Kₐ) | Fluorescence Quenching (Stern-Volmer equation) semanticscholar.org | Measures the affinity of the compound for HSA. A higher Kₐ indicates stronger binding. |
| Number of Binding Sites (n) | Fluorescence Quenching (Double logarithm plot) nih.gov | Indicates the stoichiometry of the drug-protein interaction. An 'n' value of approximately 1 suggests a single primary binding site. nih.gov |
| Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) | Van't Hoff Equation (using Kₐ at different temperatures) pensoft.net | Reveals the nature of the binding forces. Negative ΔH° and ΔS° can suggest van der Waals forces and hydrogen bonding. pensoft.net A negative ΔG° indicates a spontaneous binding process. pensoft.net |
Besides proteins, deoxyribonucleic acid (DNA) is another major target for therapeutic agents, especially in the context of anticancer drugs. nih.gov The ability of a compound or its metal complexes to interact with and potentially damage DNA is a significant area of mechanistic investigation.
Pyrazine derivatives and their metal complexes have been evaluated for their DNA interaction capabilities. nih.gov Studies have shown that some pyrazine compounds can induce DNA strand breakage in plasmid DNA. nih.gov This activity can be significantly enhanced by the presence of metal ions like Cu(II), suggesting that a metal complex may be the active species. nih.gov
Metal complexes of similar heterocyclic ligands have been shown to bind to DNA through an intercalative mode, inserting themselves between the base pairs of the DNA double helix. nih.gov This interaction can be confirmed by absorption spectral titration and ethidium (B1194527) bromide displacement assays. nih.gov
Once bound to or in proximity to DNA, some metal complexes can promote DNA damage. A common mechanism involves the generation of intracellular reactive oxygen species (ROS). nih.gov These highly reactive species can oxidize DNA bases and the sugar-phosphate backbone, leading to single- or double-strand breaks. The resulting DNA fragmentation can be visualized using techniques like the comet assay, where damaged DNA migrates out of the nucleus under electrophoresis, forming a "comet tail". nih.gov An increase in the length of the comet tail corresponds to a higher degree of DNA damage. nih.gov This damage can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov
Structure Activity Relationship Sar and Lead Optimization Studies for Pyrazine 2 Carboximidamide Derivatives
Identification of Essential Pharmacophores and Key Structural Motifs
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For pyrazine-2-carboxamide derivatives, several key structural features have been identified as crucial for their activity across various biological targets.
The foundational motif is the pyrazine-2-carboxamide core . The pyrazine (B50134) ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is considered a vital component. ontosight.ainih.govmdpi.com Its specific arrangement of nitrogen atoms is often critical, as replacing it with other nitrogen-containing aromatic rings can lead to a loss of activity. The electron density distribution in the ring, with increased density on the nitrogen atoms and decreased density on the carbon atoms, influences its interaction with biological targets. nih.gov
The carboxamide group at position 2 (or its bioisosteres like carboximidamide) is another essential element. This group is a key interaction point, often participating in hydrogen bonding with target proteins. mdpi.com Studies on pyrazinamide (B1679903), a well-known antitubercular drug, suggest that this group is crucial for its mechanism of action, which involves conversion to pyrazinoic acid. nih.gov The ability of the pyrazine-2-carboxamide scaffold to act as a bidentate ligand, coordinating with metal ions through a ring nitrogen and the carboxamide oxygen, is another important structural characteristic that can dictate biological function. bendola.com Molecular docking studies have highlighted the importance of the carboxamide group in forming interactions with key residues, such as Tyr158, in enzyme active sites like the mycobacterial enoyl-ACP reductase (InhA). mdpi.com
Systematic Structural Modifications and Analog Design for Activity Enhancement
Once the core pharmacophore is established, systematic modifications are undertaken to enhance biological activity, improve pharmacokinetic properties, and reduce toxicity. For pyrazine-2-carboxamide derivatives, researchers have explored several modification strategies.
One common approach is the substitution on the pyrazine ring . Various functional groups, such as chlorine, tert-butyl, and amino groups, have been introduced at different positions (e.g., 3, 5, and 6) of the pyrazine ring. mdpi.comnih.gov For example, the synthesis of 3-amino-pyrazine-2-carboxamide derivatives has been explored to develop novel enzyme inhibitors. nih.gov Another strategy involves the aminodehalogenation of a precursor like 3-chloropyrazine-2-carboxamide (B1267238) with various amines to generate a library of substituted analogs. mdpi.comphcog.com
A second major avenue for modification is at the carboxamide nitrogen . The amide group provides a convenient handle for introducing a wide range of substituents. This has been extensively studied by condensing substituted pyrazine-2-carboxylic acid chlorides with various anilines or other amines. mdpi.comresearchgate.net This leads to the generation of diverse libraries of N-substituted pyrazine-2-carboxamides. For instance, derivatives have been synthesized by linking alkyl chains or six-membered rings (like piperazine (B1678402) and morpholine) to the amide nitrogen, which has led to compounds with improved antitubercular activity. nih.govrsc.org The introduction of benzylamino moieties, either directly attached to the pyrazine core or via the carbonyl linker, has also been investigated. mdpi.com
These systematic modifications allow for a thorough exploration of the chemical space around the pyrazine-2-carboxamide scaffold, leading to the identification of compounds with enhanced potency and more desirable drug-like properties.
Analysis of Substituent Effects on Biological Activity, Potency, and Selectivity
The analysis of how different substituents at various positions affect the biological activity, potency, and selectivity of the compounds is the cornerstone of SAR studies.
Substitutions on the Pyrazine Ring:
A tert-butyl group at position 5 of the pyrazine ring has been shown in some studies to be beneficial for antimycobacterial activity. nih.gov
Chlorine substitution on the pyrazine ring can influence the molecule's electronic properties and lipophilicity, which in turn affects its biological profile. rsc.org In one study, a 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid derivative showed high antituberculotic activity. researchgate.net
An amino group at position 3, when combined with specific N-phenyl substitutions, has been explored for developing potent FGFR (Fibroblast Growth Factor Receptor) inhibitors. nih.gov
Substitutions on the Amide Nitrogen:
The nature of the substituent on the amide nitrogen dramatically impacts activity. For antitubercular agents, introducing a morpholinoethyl group resulted in a compound with a potent Minimum Inhibitory Concentration (MIC) of 8.0 µg/mL. rsc.org
For N-phenyl substituted amides, the groups on the phenyl ring are critical. Electron-withdrawing groups like trifluoromethyl (CF3) and halogens (e.g., bromo, iodo) on the phenyl ring have been associated with high antimycobacterial activity. researchgate.netrsc.org
Lipophilicity, a measure of a compound's fat-solubility, is a key factor. A strong correlation has been observed between increased lipophilicity and higher antimycobacterial activity. For instance, the 3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, which exhibited the highest lipophilicity in its series, also showed the highest activity against Mycobacterium tuberculosis. nih.govresearchgate.net
In a series of 3-benzylaminopyrazine-2-carboxamides, a 4-methylbenzylamino substituent yielded the best MIC value of 6 µM against M. tuberculosis. mdpi.com This was superior to other substitutions on the benzyl (B1604629) ring, highlighting the subtle effects of substituent placement and nature.
The following table summarizes the effects of various substitutions on the antimycobacterial activity of pyrazine-2-carboxamide derivatives.
| Compound Series | Key Substituent(s) | Biological Activity Finding | Reference |
| N-Aryl Amides | 3,5-bis(trifluoromethyl)phenyl on amide N; 5-tert-butyl, 6-chloro on pyrazine ring | Highest activity (72% inhibition) and highest lipophilicity in the series. | nih.gov |
| N-Aryl Amides | 3-iodo-4-methylphenyl on amide N; 5-tert-butyl, 6-chloro on pyrazine ring | High activity with IC90 = 0.819 µg/mL. | rsc.org |
| N-Alkyl Amides | N-(2-morpholinoethyl) | Potent activity with MIC = 8.0 µg/mL. | rsc.org |
| 3-Benzylamino Derivatives | 3-(4-methylbenzyl)amino | Best in series with MIC = 6 µM. | mdpi.com |
Rational Design Principles for the Development of Novel and Highly Efficacious Compounds
The culmination of SAR studies is the establishment of rational design principles that guide the future development of new and more effective compounds. For the pyrazine-2-carboxamide scaffold, several key principles have emerged.
Preservation of the Core Scaffold : The pyrazine-2-carboxamide moiety is fundamental to activity and should be retained as the central building block. Its role in target binding through hydrogen bonds and potential metal chelation is critical. mdpi.combendola.com
Strategic Substitution on the Pyrazine Ring : The pyrazine ring is not merely a passive scaffold but an active participant in the molecule's function. Introducing small, lipophilic, or electron-withdrawing groups at positions 3, 5, or 6 can be used to fine-tune the electronic properties and steric profile of the molecule to enhance target engagement and improve cell permeability. mdpi.comnih.gov
Optimization through N-Substituent Diversity : The amide nitrogen is the primary point for introducing diversity and modulating pharmacokinetic properties. The design of N-substituents should focus on:
Balancing Lipophilicity and Solubility : While increased lipophilicity often correlates with higher potency, it must be balanced to ensure adequate solubility and avoid poor pharmacokinetic profiles. nih.gov
Introducing Specific Interaction Moieties : Incorporating groups capable of forming additional hydrogen bonds, such as heterocyclic rings (e.g., morpholine, piperazine), can significantly boost potency. rsc.org
Targeting Specific Pockets : For enzyme inhibitors, the N-substituent can be designed to fit into specific hydrophobic or polar pockets within the target's active site, thereby increasing both potency and selectivity. nih.govnih.gov
Computational Modeling Integration : The use of computational tools, such as molecular docking, can provide valuable insights into the possible binding modes of designed compounds. mdpi.comnih.gov This allows for a more rational, structure-based approach to design, helping to prioritize which analogs to synthesize and test, thereby accelerating the optimization process. nih.gov
By adhering to these principles, researchers can more efficiently navigate the complex chemical space of pyrazine-2-carboxamide derivatives to develop novel compounds with superior efficacy and drug-like properties for a range of therapeutic applications. nih.govrsc.org
Analytical Methodologies for Biological and Chemical Investigations
Development and Application of Bioanalytical Techniques for In Vitro Assays (e.g., sample processing, tissue homogenization)
The analysis of chemical compounds in biological tissue samples is a critical step in research, often necessary to determine the distribution or concentration of a substance at a potential site of action. researchgate.net To analyze compounds within a tissue, the physical structure must first be disrupted through a process known as homogenization, which breaks down the tissue into a semi-homogenous suspension called a homogenate. researchgate.net The choice of homogenization technique is crucial and depends on the tissue type and the physicochemical properties of the analyte being studied. researchgate.net
Common homogenization methods can be categorized as mechanical or enzymatic. nih.gov Mechanical techniques include the use of bead beaters, which employ small beads to break down tissue, and rotor-stators (e.g., Polytron). nih.gov Enzymatic digestion is another approach, sometimes used in conjunction with mechanical methods for tissues that are difficult to homogenize, such as the heart or lungs, which may be pre-treated with enzymes like collagenase. nih.gov For instance, studies evaluating homogenization techniques for drug discovery have found that brain, bone marrow, kidney, spleen, and liver tissues can be effectively homogenized using a bead beater alone. nih.gov The goal of these sample preparation steps is to create a consistent and analyzable sample matrix from which the compound of interest can be extracted and quantified, often using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
The process begins with the careful excision of the tissue, followed by cleaning to remove excess fluids or blood, ensuring an accurate weight measurement. researchgate.net The tissue is then subjected to the chosen homogenization method. researchgate.netnih.gov For example, the gentleMACS Dissociator is a benchtop instrument that utilizes a rotor-stator system for semi-automated tissue dissociation into single-cell suspensions or thorough homogenates. nih.gov Such instruments can standardize the sample processing workflow. nih.gov The resulting homogenate can then undergo further extraction procedures to isolate the analyte for analysis. researchgate.net
| Technique | Description | Applicable Tissue Types | Key Considerations |
|---|---|---|---|
| Bead Beater | Mechanical disruption using beads (e.g., ceramic) and high-speed agitation to pulverize tissue samples. researchgate.net | Brain, Bone Marrow, Kidney, Spleen, Liver. nih.gov | Effective for many tissue types; can generate heat. |
| Rotor-Stator Homogenizer | Mechanical shearing using a high-speed rotating blade (rotor) within a stationary probe (stator). researchgate.net | Various soft and hard tissues. | Efficient for larger samples; can also generate heat. researchgate.net |
| Enzymatic Digestion | Use of enzymes (e.g., collagenase) to break down the extracellular matrix and dissociate tissue. nih.gov | Fibrous tissues like lung and heart, often as a pre-treatment. nih.gov | Gentler method, but enzyme selection and conditions (pH, temperature) are critical to avoid analyte degradation. researchgate.net |
| Sonication | Uses high-frequency sound waves to agitate and disrupt cells and tissues. | Generally used for cell suspensions or small, soft tissue samples. | Can generate significant heat, potentially requiring cooling measures. researchgate.net |
Assay Development and Validation for Molecular Target Identification and Screening (e.g., enzyme activity assays, cell viability assays, protein binding assays)
Assay development is fundamental to identifying the molecular targets of a compound and screening for its biological activity. nih.govbioascent.com These assays provide crucial data on how a compound interacts with biological systems at a molecular and cellular level. bioascent.com A key part of this process involves evaluating the compound's effect on cell viability and identifying its specific protein binding partners. nih.govresearchgate.net
Cell Viability Assays
Cell viability assays are used to measure the effects of a chemical compound on a population of cells. nih.gov These assays often rely on measuring a marker associated with the number of viable cells, such as metabolic activity. nih.gov One of the most common methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov In this colorimetric assay, the MTT tetrazolium salt is reduced by metabolically active cells to form a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells. nih.gov The protocol typically involves adding the MTT solution to cells after exposure to a test compound, incubating for 1 to 4 hours, and then solubilizing the resulting formazan crystals to measure their absorbance. nih.gov Other viability assays include those based on resazurin (B115843) reduction, where metabolically active cells convert the blue resazurin dye to the fluorescent pink product, resorufin. nih.gov Such assays can be optimized for high-throughput screening to evaluate drug responses across different cell lines and compounds. nih.gov Kits are also available that provide multiple reagents to detect both live and dead cells simultaneously, such as Calcein AM for live cells and Ethidium (B1194527) Homodimer-1 (EthD-1) for dead cells. cellbiolabs.com These assays are essential for initial screening to determine a compound's potential cytotoxic effects. researchgate.net
| Assay Type | Principle | Detection Method | Common Reagent(s) |
|---|---|---|---|
| Tetrazolium Reduction | Metabolically active cells reduce a tetrazolium salt to a colored formazan product. nih.gov | Colorimetric (Absorbance). nih.gov | MTT, MTS, XTT, WST-1. nih.gov |
| Resazurin Reduction | Metabolically active cells reduce resazurin to the fluorescent resorufin. nih.gov | Fluorometric (Fluorescence). nih.gov | Resazurin. |
| Live/Dead Staining | Simultaneous detection using a membrane-permeable dye for live cells and a membrane-impermeable dye for dead cells. cellbiolabs.com | Fluorometric (Fluorescence). cellbiolabs.com | Calcein AM (Live), Ethidium Homodimer-1 (Dead). cellbiolabs.com |
| ATP Quantification | Measurement of ATP, which is present in metabolically active cells, via a luciferase reaction. nih.gov | Luminometric (Luminescence). nih.gov | Luciferase, Luciferin. |
Molecular Target Identification and Protein Binding
Identifying the specific molecular target of a compound is a major bottleneck in the drug discovery process. nih.gov Native mass spectrometry (MS) is an emerging method for this purpose because it allows for the detection of non-covalent protein-ligand complexes. nih.gov A key advantage of this technique is that it uses unmodified small molecules, avoiding the need for chemical tagging that could alter the compound's binding properties. nih.gov In this approach, a compound is mixed with a complex protein mixture, such as a cell lysate. The protein target can then be identified by the appearance of new peaks in the mass spectrum corresponding to the protein-ligand complex. nih.gov
In addition to direct identification, screening assays are developed to evaluate a compound's effect on protein function. For example, in a study of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) derivatives, a fluorescence-based assay was used to analyze the activity of Gαq proteins by measuring intracellular myo-inositol 1-phosphate levels. nih.gov This type of assay allows for the characterization of structure-activity relationships, helping to define the chemical features required for biological activity. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
